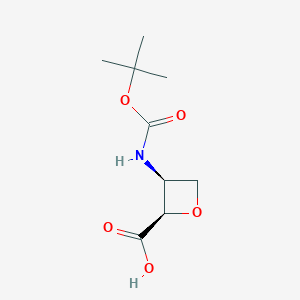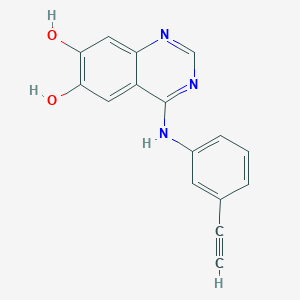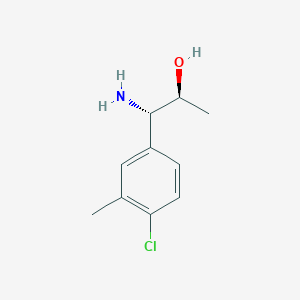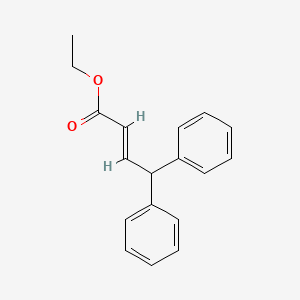
Ethyl 4,4-diphenylbut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,4-diphenylbut-2-enoate is an organic compound with the molecular formula C18H18O2. It is an ester derivative of 4,4-diphenylbut-2-enoic acid and is characterized by the presence of two phenyl groups attached to the butenoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4,4-diphenylbut-2-enoate can be synthesized through several methods. One common approach involves the Grignard reaction, where ethyl acetoacetate reacts with phenylmagnesium bromide. The reaction proceeds through the formation of a tertiary alcohol intermediate, which is then dehydrated to yield the desired product .
Another method involves the Fe-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with Grignard reagents. This method provides a straightforward route to the compound with high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process may also involve purification steps such as distillation and recrystallization to obtain the pure product.
化学反应分析
Types of Reactions
Ethyl 4,4-diphenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4,4-diphenylbut-2-enoic acid.
Reduction: Formation of 4,4-diphenylbut-2-enol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
科学研究应用
Ethyl 4,4-diphenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 4,4-diphenylbut-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The compound’s effects are often mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
相似化合物的比较
Ethyl 4,4-diphenylbut-2-enoate can be compared with other similar compounds such as:
Ethyl 4-phenylbut-2-enoate: Lacks one phenyl group, resulting in different reactivity and applications.
4,4-Diphenylbut-2-enoic acid: The acid form of the compound, which has different solubility and reactivity properties.
The uniqueness of this compound lies in its dual phenyl groups, which confer distinct steric and electronic properties, making it valuable in various synthetic and research applications.
属性
分子式 |
C18H18O2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC 名称 |
ethyl (E)-4,4-diphenylbut-2-enoate |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,2H2,1H3/b14-13+ |
InChI 键 |
LSHIQMXWFZABRL-BUHFOSPRSA-N |
手性 SMILES |
CCOC(=O)/C=C/C(C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C=CC(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15233298.png)
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)pyridine-3-sulfonamide](/img/structure/B15233300.png)
![4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B15233306.png)
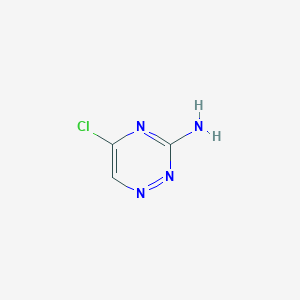

![3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)
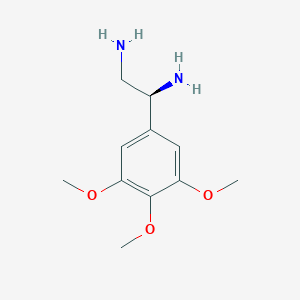
![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)
